molecular formula C14H16F3N3 B8545080 5-tert-butyl-2-(2-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

5-tert-butyl-2-(2-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B8545080
M. Wt: 283.29 g/mol
InChI Key: OWZALUXELBZJFL-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

The title compound was prepared from 2-(trifluoromethyl)-phenylhydrazine (1.41 g, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) using the procedure in Example 161A Step 3 to give 3-tert-butyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.45 g, 5.12 mmol, 64%). 1H NMR (300 MHz, DMSO-d6) δ 7.86 (d, 1H), 7.75 (t, 1H), 7.65 (t, 1H), 7.49 (d, 1H), 5.27 (s, 1H), 4.97 (s, 1H), 1.18 (s, 9H); LC-MS (ESI) m/z 284 (M+H)+.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[CH3:13][C:14]([CH3:21])([CH3:20])[C:15](=O)[CH2:16][C:17]#[N:18]>>[C:14]([C:15]1[CH:16]=[C:17]([NH2:18])[N:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[C:2]([F:11])([F:12])[F:1])[N:10]=1)([CH3:21])([CH3:20])[CH3:13]

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)NN)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.12 mmol
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.